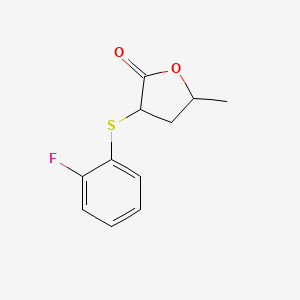![molecular formula C17H15NO2S B7571472 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol](/img/structure/B7571472.png)
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol, also known as PXS-4681A, is a novel drug compound that has been gaining attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory and anti-fibrotic properties, making it a promising drug candidate for the treatment of diseases such as pulmonary fibrosis, liver fibrosis, and inflammatory bowel disease. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol works by inhibiting the activity of a protein called galectin-3, which is involved in the inflammatory and fibrotic processes in various organs. By inhibiting galectin-3, 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol reduces inflammation and fibrosis, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol reduces inflammation and fibrosis in various organs, including the lungs, liver, and intestines. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol has been found to have good oral bioavailability and a favorable pharmacokinetic profile, making it a promising drug candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol is its potential therapeutic applications in various diseases, making it a valuable drug candidate for further development. However, one limitation is the lack of human clinical trials, which are necessary to determine the safety and efficacy of the drug in humans.
Orientations Futures
For 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol include conducting human clinical trials to determine the safety and efficacy of the drug in humans, as well as exploring its potential therapeutic applications in other diseases. Further research is also needed to fully understand the mechanism of action of 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol and its potential side effects. Additionally, the development of more potent and selective galectin-3 inhibitors may lead to more effective treatments for various diseases.
In conclusion, 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol is a promising drug compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-fibrotic, and neuroprotective properties make it a valuable drug candidate for further development. However, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol is synthesized through a multi-step process involving the reaction of 4-methylphenyl-2-chloroacetate with 2-mercapto-5-(4-methylphenyl)-1,3,4-oxadiazole, followed by reaction with 4-hydroxybenzaldehyde. The final product is purified through column chromatography and recrystallization.
Propriétés
IUPAC Name |
4-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-12-2-4-13(5-3-12)17-10-15(20-18-17)11-21-16-8-6-14(19)7-9-16/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGBIEZWXUQIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)
![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)

![3-Methyl-5-[1-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7571437.png)


![N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7571455.png)
![(4-Methyl-2-propyl-1,3-thiazol-5-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7571466.png)
![N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride](/img/structure/B7571475.png)